4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide
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Overview
Description
4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C22H23ClN2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE include:
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their antiviral and anticancer activities.
Thiazole derivatives: Studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 4-{2-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]ETHYL}BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27ClN2O4S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-[2-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H27ClN2O4S/c1-2-30-24-15-19(9-12-23(24)31-17-20-5-3-4-6-22(20)25)16-27-14-13-18-7-10-21(11-8-18)32(26,28)29/h3-12,15,27H,2,13-14,16-17H2,1H3,(H2,26,28,29) |
InChI Key |
NGAKLUZJCLSSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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